molecular formula C13H10N4O4 B6325523 2-(2-(3-Nitro-1H-pyrazol-1-yl)ethyl)isoindoline-1,3-dione CAS No. 1240565-65-4

2-(2-(3-Nitro-1H-pyrazol-1-yl)ethyl)isoindoline-1,3-dione

Cat. No.: B6325523
CAS No.: 1240565-65-4
M. Wt: 286.24 g/mol
InChI Key: KAGPWRFUPZWOQR-UHFFFAOYSA-N
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Description

2-(2-(3-Nitro-1H-pyrazol-1-yl)ethyl)isoindoline-1,3-dione is a complex organic compound that features both a pyrazole and an isoindoline-1,3-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3-Nitro-1H-pyrazol-1-yl)ethyl)isoindoline-1,3-dione typically involves the reaction of isoindoline-1,3-dione derivatives with nitro-substituted pyrazoles. One common method involves the condensation of isoindoline-1,3-dione with 3-nitro-1H-pyrazole in the presence of a suitable base and solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-(3-Nitro-1H-pyrazol-1-yl)ethyl)isoindoline-1,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Reagents such as halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines) are used.

    Condensation: Reagents include primary amines and dehydrating agents like phosphorus oxychloride (POCl3).

Major Products

    Reduction of the nitro group: 2-(2-(3-Amino-1H-pyrazol-1-yl)ethyl)isoindoline-1,3-dione.

    Substitution on the pyrazole ring: Various substituted pyrazole derivatives.

    Condensation with amines: Imide derivatives.

Mechanism of Action

The mechanism of action of 2-(2-(3-Nitro-1H-pyrazol-1-yl)ethyl)isoindoline-1,3-dione involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole ring can bind to specific enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(3-Nitro-1H-pyrazol-1-yl)ethyl)isoindoline-1,3-dione is unique due to the combination of the nitro-substituted pyrazole and isoindoline-1,3-dione moieties. This dual functionality provides a versatile platform for chemical modifications and the development of compounds with diverse biological and material properties .

Properties

IUPAC Name

2-[2-(3-nitropyrazol-1-yl)ethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O4/c18-12-9-3-1-2-4-10(9)13(19)16(12)8-7-15-6-5-11(14-15)17(20)21/h1-6H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAGPWRFUPZWOQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCN3C=CC(=N3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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